molecular formula C19H23NO3S2 B2878684 ETHYL 4,5-DIMETHYL-2-(6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-AMIDO)THIOPHENE-3-CARBOXYLATE CAS No. 842961-01-7

ETHYL 4,5-DIMETHYL-2-(6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-AMIDO)THIOPHENE-3-CARBOXYLATE

Cat. No.: B2878684
CAS No.: 842961-01-7
M. Wt: 377.52
InChI Key: BOIKPIAMYZMNJU-UHFFFAOYSA-N
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Description

ETHYL 4,5-DIMETHYL-2-(6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-AMIDO)THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring, which are known for their diverse biological and chemical properties. This particular compound is characterized by its unique structure, which includes multiple methyl groups and a benzo[b]thiophene moiety.

Preparation Methods

The synthesis of ETHYL 4,5-DIMETHYL-2-(6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-AMIDO)THIOPHENE-3-CARBOXYLATE involves several steps. One common synthetic route includes the following steps:

    Formation of the benzo[b]thiophene core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the carboxamido group: This step typically involves the reaction of the benzo[b]thiophene derivative with an amine in the presence of a coupling agent.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.

Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

ETHYL 4,5-DIMETHYL-2-(6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-AMIDO)THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced thiophene derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

ETHYL 4,5-DIMETHYL-2-(6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-AMIDO)THIOPHENE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 4,5-DIMETHYL-2-(6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-AMIDO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved can vary depending on the specific application, but often involve binding to active sites or altering the conformation of target molecules .

Comparison with Similar Compounds

ETHYL 4,5-DIMETHYL-2-(6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-AMIDO)THIOPHENE-3-CARBOXYLATE can be compared with other thiophene derivatives such as:

    Thiophene-2-carboxylic acid: A simpler thiophene derivative with a carboxylic acid group.

    2-Aminothiophene: Contains an amino group, making it useful in different chemical reactions.

    Thiophene-3-carboxamide: Similar in structure but lacks the ester group.

The uniqueness of this compound lies in its complex structure, which provides distinct chemical and biological properties .

Properties

IUPAC Name

ethyl 4,5-dimethyl-2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3S2/c1-5-23-19(22)16-11(3)12(4)25-18(16)20-17(21)14-9-24-15-8-10(2)6-7-13(14)15/h9-10H,5-8H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOIKPIAMYZMNJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CSC3=C2CCC(C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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